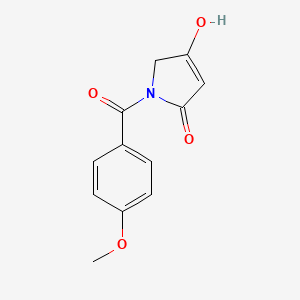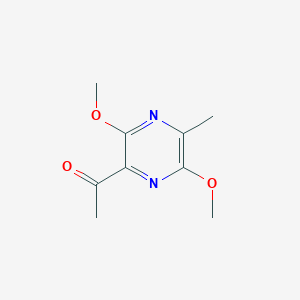
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinoline: is a compound with the following chemical structure:
C30H35F2N3O
It belongs to the class of diarylmethanes and is also known by various synonyms, including lidoflazine , corflazine , and ordiflazine .
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the cyclization of an appropriate precursor to form the tetrahydroisoquinoline ring system. The specific synthetic pathway may vary, but it typically includes reactions like Friedel-Crafts acylation, reduction, and cyclization.
Industrial Production:: While industrial-scale production methods are proprietary, the compound can be synthesized in the laboratory using established synthetic techniques.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield different intermediates or final products.
Substitution: Substitution reactions at various positions on the aromatic rings are possible.
Friedel-Crafts Acylation: Using acyl chlorides and Lewis acids (e.g., aluminum chloride) to introduce the acyl group.
Hydrogenation: Employing hydrogen gas and a suitable catalyst (e.g., palladium on carbon) for reduction.
Cyclization: Conditions favoring intramolecular cyclization to form the tetrahydroisoquinoline ring.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules due to its versatile reactivity.
Pharmaceutical Research: Investigated for potential drug development.
Neuroprotection: Explored for its neuroprotective effects.
Cardiovascular Research: Studied for its impact on cardiac function.
Pharmaceutical Industry:
Chemical Industry: As a precursor for other compounds.
Comparison with Similar Compounds
While 2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinoline shares structural features with related compounds, its unique combination of substituents contributes to its distinct properties.
Similar Compounds::Lidoflazine: A closely related compound with potential cardiovascular applications.
Bis(2-phenylpyridinato,-C2′,N)[4,4′-bis(4-Fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine]: Another fluorinated compound with interesting properties.
Properties
| 827309-91-1 | |
Molecular Formula |
C25H25F2N |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-[4,4-bis(4-fluorophenyl)butyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C25H25F2N/c26-23-11-7-20(8-12-23)25(21-9-13-24(27)14-10-21)6-3-16-28-17-15-19-4-1-2-5-22(19)18-28/h1-2,4-5,7-14,25H,3,6,15-18H2 |
InChI Key |
LESMCISNBHPQCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


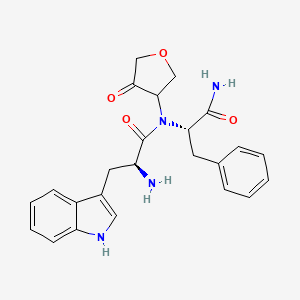
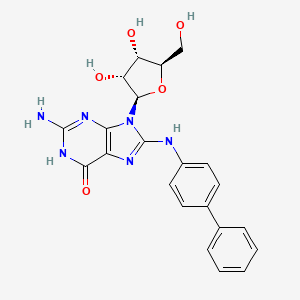
![3-(1-ethylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12895042.png)
![Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-](/img/structure/B12895081.png)
![10-(3-Nitrophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B12895082.png)

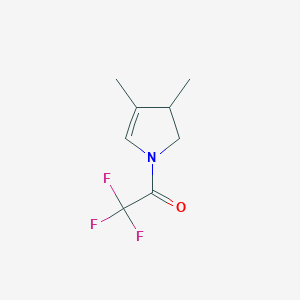
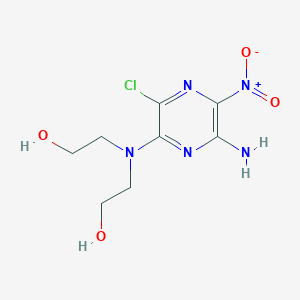
![2-[Butyl(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12895095.png)

